Fmoc-Freidinger's lactam
CAS No.: 145484-45-3
Cat. No.: VC0235659
Molecular Formula: C25H28N2O5
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 145484-45-3 |
---|---|
Molecular Formula | C25H28N2O5 |
Molecular Weight | 436.5 g/mol |
IUPAC Name | (2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid |
Standard InChI | InChI=1S/C25H28N2O5/c1-15(2)13-22(24(29)30)27-12-11-21(23(27)28)26-25(31)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-22H,11-14H2,1-2H3,(H,26,31)(H,29,30)/t21-,22+/m1/s1 |
SMILES | CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | CC(C)CC(C(=O)O)N1CCC(C1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
Chemical Identity and Structure
Fmoc-Freidinger's lactam is a synthetic compound belonging to the lactam family, characterized by its unique structural features that include a 2-oxopyrrolidin ring integrated with the Fmoc (9-fluorenylmethoxycarbonyl) protecting group . This combination creates a molecular architecture that contributes significantly to its conformational rigidity and ability to mimic natural dipeptides.
Molecular Characteristics
The compound has a well-defined chemical identity, with key characteristics summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C25H28N2O5 |
Molecular Weight | 436.5 g/mol |
CAS Number | 145484-45-3 |
Exact Mass | 436.19982200 Da |
XLogP3-AA | 4.1 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 5 |
Rotatable Bond Count | 8 |
These properties indicate that Fmoc-Freidinger's lactam possesses moderate lipophilicity and potential for hydrogen bonding, characteristics that contribute to its utility in various applications .
Alternative Nomenclature
Due to its complex structure, Fmoc-Freidinger's lactam is known by several systematic names in scientific literature:
-
(2S)-2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid
-
1-Pyrrolidineacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-alpha-(2-methylpropyl)-2-oxo-, (alphaS,3R)-
-
(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-4-methylpentanoic acid
Synthesis Methods
The synthesis of Fmoc-Freidinger's lactam can be accomplished through various methodologies, each offering specific advantages depending on the intended application and desired structural modifications.
Standard Synthetic Approaches
Applications in Research
Fmoc-Freidinger's lactam has become an essential tool in various scientific disciplines due to its unique structural properties and versatile reactivity .
Peptide Synthesis
In peptide synthesis, Fmoc-Freidinger's lactam serves as a key building block that enables researchers to create complex molecules for drug discovery and development . The compound's distinctive structure provides several advantages:
-
It enables the formation of peptides with specific conformational constraints
-
The Fmoc protecting group allows for controlled sequential synthesis
-
The lactam ring introduces structural rigidity that can enhance biological activity
-
It facilitates the creation of peptidomimetics with improved pharmacological properties
These features make it particularly valuable in the development of peptide-based therapeutics where maintaining specific conformations is crucial for biological activity .
Drug Development
The unique structure of Fmoc-Freidinger's lactam has made it an important tool in pharmaceutical research, particularly in the development of targeted therapies for various diseases . Its applications in drug development include:
Application | Benefit to Drug Development |
---|---|
Constrained peptides | Improves target selectivity and reduces side effects |
Enhanced stability | Increases resistance to enzymatic degradation |
Improved bioavailability | Potentially enhances absorption and distribution |
Novel pharmacophores | Creates unique binding profiles for therapeutic targets |
These properties have positioned Fmoc-Freidinger's lactam as a valuable building block in the development of next-generation therapeutics, especially for conditions where traditional small molecule drugs have shown limitations .
Bioconjugation
In the field of bioconjugation, Fmoc-Freidinger's lactam provides researchers with a versatile tool for attaching biomolecules to surfaces or other molecules . This application is particularly important in:
-
Development of diagnostic tools with enhanced sensitivity
-
Creation of targeted drug delivery systems
-
Production of biosensors with improved specificity
-
Design of imaging agents for medical diagnostics
The compound's reactive functional groups allow for controlled conjugation reactions under mild conditions, preserving the integrity of sensitive biological molecules .
Material Science
The unique structural features of Fmoc-Freidinger's lactam have also found applications in material science, particularly in the development of advanced materials with specific properties such as improved biocompatibility for medical devices . These materials can benefit from:
-
Enhanced interaction with biological systems
-
Controlled degradation profiles
-
Specific mechanical or chemical properties
-
Ability to incorporate bioactive components
By incorporating Fmoc-Freidinger's lactam into material designs, researchers can develop specialized materials for biomedical applications with precise control over their properties and interactions with biological systems .
Organic Chemistry Research
Beyond its direct applications in peptide synthesis and drug development, Fmoc-Freidinger's lactam serves as a valuable reagent in organic synthesis more broadly . Its utility in this context includes:
-
Providing a versatile tool for constructing complex organic frameworks
-
Serving as a building block for natural product synthesis
-
Enabling the development of new synthetic methodologies
-
Facilitating stereochemically controlled reactions
These applications highlight the compound's versatility as a synthetic tool in modern organic chemistry research .
Structure-Activity Relationships
The effectiveness of Fmoc-Freidinger's lactam in various applications is directly related to its structural features and their impact on molecular properties.
Conformational Effects
When incorporated into peptides, Fmoc-Freidinger's lactam introduces specific conformational constraints that can dramatically influence the three-dimensional structure of the resulting molecules. This effect is particularly valuable in:
-
Stabilizing specific secondary structures in peptides
-
Reducing conformational flexibility to enhance binding affinity
-
Mimicking natural bioactive conformations
-
Improving resistance to proteolytic degradation
These structural impacts make Fmoc-Freidinger's lactam an important tool for rational peptide design in drug discovery efforts.
Reactivity Profile
Fmoc-Freidinger's lactam exhibits a distinct reactivity profile characterized by:
-
The Fmoc group can be selectively removed under basic conditions
-
The lactam ring provides conformational rigidity but can be modified under specific conditions
-
The carboxylic acid group allows for further functionalization
-
Stereochemical integrity is maintained during most chemical transformations
These reactivity features make it particularly suitable for controlled sequential reactions in complex synthesis protocols .
Comparative Applications Analysis
The diverse applications of Fmoc-Freidinger's lactam can be summarized in the following comparative table:
This range of applications underscores the compound's versatility and importance in modern chemical and biochemical research.
Future Research Directions
The continued exploration of Fmoc-Freidinger's lactam in scientific research suggests several promising future directions:
Advanced Therapeutic Applications
Further development of Fmoc-Freidinger's lactam derivatives could lead to:
-
Novel peptide-based therapeutics with enhanced pharmacological properties
-
Targeted drug delivery systems with improved specificity
-
Peptidomimetics that address challenging therapeutic targets
-
Combination therapies utilizing the unique structural features of the compound
Material Science Innovations
In material science, continued research may yield:
-
New biocompatible materials for implantable medical devices
-
Advanced tissue engineering scaffolds with controlled degradation profiles
-
Smart materials with responsive properties for biomedical applications
-
Novel surface coatings with enhanced durability and functionality
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume